molecular formula C10H9F3O2 B6326265 1-(3-Trifluoromethoxy-phenyl)-propan-1-one CAS No. 574731-00-3

1-(3-Trifluoromethoxy-phenyl)-propan-1-one

Cat. No. B6326265
CAS RN: 574731-00-3
M. Wt: 218.17 g/mol
InChI Key: CDUZBAKDAOANLN-UHFFFAOYSA-N
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Description

The trifluoromethoxy group is a fluorinated substituent that is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . It is often incorporated into small molecules in life science-oriented research .


Synthesis Analysis

Trifluoromethyl ethers, which include the trifluoromethoxy group, are synthesized in pharmaceutical research on a routine basis . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .


Molecular Structure Analysis

The trifluoromethoxy substituent has a pronounced preference for the para substitution. Unless the para position is occupied, ortho isomers are formed only in small amounts .


Chemical Reactions Analysis

The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity . It is involved in various chemical reactions, including addition reactions and cross-coupling reactions .


Physical And Chemical Properties Analysis

Compounds with the trifluoromethoxy group generally have increased stability and lipophilicity . The ortho isomer of (trifluoromethoxy)phenylboronic acids forms an intramolecular hydrogen bond in the solid state .

Scientific Research Applications

1. Stereocontrolled Synthesis

1-(3-Trifluoromethoxy-phenyl)-propan-1-one has been utilized in stereocontrolled synthesis processes. For instance, its derivative, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, was prepared with high enantiomeric purity via lipase-mediated kinetic resolution. This process highlights its potential in creating specific stereochemical configurations in chemical compounds, essential in various pharmaceutical and chemical applications (Shimizu, Sugiyama, & Fujisawa, 1996).

2. Chiral Chemical Synthesis

The compound has been involved in chiral chemical synthesis, such as the preparation of (S)-1,1,1-trifluoro-3-{(R)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-3,4-dihydroquinolin-1(2H)-yl}propan-2-ol, a potent cholesteryl ester transfer protein inhibitor. This synthesis demonstrates its importance in creating complex chiral molecules, which have significant applications in medicinal chemistry (Li et al., 2010).

3. Advanced Material Development

The molecule has been used in the development of advanced materials, such as in the synthesis and investigation of spectroelectrochemical properties of novel compounds. These studies are crucial for creating new materials with specific electronic, optical, or magnetic properties, which can be used in various technological applications (Aktaş Kamiloğlu et al., 2018).

4. Medicinal Chemistry Research

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This highlights its role in the development of potential therapeutic agents (Gómez-García et al., 2017).

5. Organic Synthesis Methods

The compound has been instrumental in developing new methods in organic synthesis, such as in the synthesis of 1,3-diketones from 3-(4-R-phenyl)propionic acids. Such methods can be valuable in creating a variety of organic compounds used in different fields ranging from pharmaceuticals to material sciences (Kim et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . The trifluoromethoxy group could potentially influence the electronic properties of the compound, affecting its reactivity.

Biochemical Pathways

It’s worth noting that compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reactions , which are key in the formation of carbon-carbon bonds in organic synthesis.

Pharmacokinetics

The trifluoromethoxy group is known to increase the lipophilicity of compounds , which could potentially enhance the bioavailability of the compound.

Result of Action

The introduction of a trifluoromethoxy group in similar compounds has been shown to decrease the homo (highest occupied molecular orbital) and lumo (lowest unoccupied molecular orbital) energy levels , which could potentially influence the compound’s reactivity and color display properties.

Future Directions

The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is predicted that more fluorinated drugs will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUZBAKDAOANLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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